molecular formula C22H20ClN3O3S B2514476 N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-57-0

N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2514476
CAS No.: 899961-57-0
M. Wt: 441.93
InChI Key: GIXKHNUMXMDBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Biological Activity

The compound N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C26H24ClN3O2SC_{26}H_{24}ClN_3O_2S and a molecular weight of approximately 475.02 g/mol. Its structure features a chloro-substituted aromatic ring, a sulfanyl acetamide moiety, and a diazatricyclo structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC26H24ClN3O2S
Molecular Weight475.02 g/mol
CAS NumberNot available
SolubilityNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research focusing on related sulfanyl compounds has demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanism of action involves the modulation of signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may interact with kinases or transcription factors involved in the regulation of cell growth and apoptosis. The presence of the diazatricyclo structure may enhance the binding affinity to target proteins, leading to more potent biological effects .

Case Studies

  • In vitro Studies : A study conducted on a series of sulfanyl derivatives showed that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
  • In vivo Studies : In animal models, administration of similar compounds resulted in reduced tumor sizes compared to control groups. These studies highlighted the potential for these compounds to serve as lead candidates for further pharmaceutical development .

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggests that this compound may possess antimicrobial activity. Research has shown that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria through disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-16-11-14(23)9-8-13(16)2/h4-9,11H,3,10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXKHNUMXMDBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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